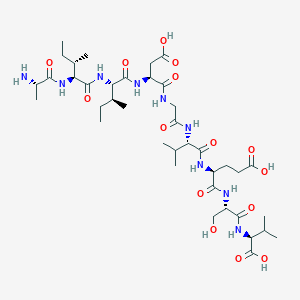
2'-dC B-D-threo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-deoxycytidine B-D-threo is a stereoisomer of 2’-deoxycytidine, a nucleoside analog that plays a crucial role in various biochemical processes. This compound is characterized by its unique stereochemistry, which distinguishes it from other nucleoside analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxycytidine B-D-threo typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a protected cytidine derivative using a chiral reducing agent. The reaction conditions often include the use of solvents like methanol or ethanol and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of 2’-deoxycytidine B-D-threo involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and chromatography to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’-deoxycytidine B-D-threo undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethylformamide at 50°C.
Major Products
The major products formed from these reactions include various derivatives of 2’-deoxycytidine B-D-threo, such as azido-deoxycytidine and thiol-deoxycytidine .
Aplicaciones Científicas De Investigación
2’-deoxycytidine B-D-threo has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications
Mecanismo De Acción
The mechanism of action of 2’-deoxycytidine B-D-threo involves its incorporation into DNA, where it can interfere with DNA synthesis and repair processes. This compound targets enzymes like DNA polymerase and ribonucleotide reductase, disrupting the normal function of these enzymes and leading to cell death in rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
2’-deoxycytidine: The parent compound with a different stereochemistry.
2’-deoxyuridine: Another nucleoside analog with similar biological activity.
Cytarabine: A nucleoside analog used in chemotherapy
Uniqueness
2’-deoxycytidine B-D-threo is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its stereoisomers. This uniqueness makes it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
4251-19-8 |
|---|---|
Fórmula molecular |
C9H13N3O4 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1 |
Clave InChI |
CKTSBUTUHBMZGZ-ATRFCDNQSA-N |
SMILES isomérico |
C1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)

![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)







